BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

COX-2 inhibition Anti-inflammatory Selectivity index

This 2,4-dichloro COX-2 inhibitor uniquely combines a methylsulfonyl pharmacophore for 10–25% superior edema inhibition vs celecoxib with >89% cell viability at 30 µM. Its predicted dual halogen-bond interaction with Tyr385/Trp387 enables precise docking validation and pharmacophore modeling. Choose this well-characterized reference standard for reproducible anti-inflammatory research and next-generation COX-2 inhibitor development.

Molecular Formula C16H11Cl2N3O4S
Molecular Weight 412.24
CAS No. 886928-05-8
Cat. No. B2377389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS886928-05-8
Molecular FormulaC16H11Cl2N3O4S
Molecular Weight412.24
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
InChIKeyXNJLGGNVAHIPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886928-05-8): Procurement-Relevant Characterization


2,4-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the 2,5-diaryl-1,3,4-oxadiazole class. Its structure features a 2,4-dichlorophenyl moiety linked via an amide bridge to a 1,3,4-oxadiazole ring, which is substituted at the 5-position with a 3-(methylsulfonyl)phenyl group. This compound has been investigated primarily as a selective cyclooxygenase-2 (COX-2) inhibitor, with its methylsulfonyl pharmacophore conferring preferential binding to the COX-2 secondary pocket [1]. The molecular formula is C16H11Cl2N3O4S with a molecular weight of approximately 412.24 g/mol, and the compound is typically supplied with a purity of ≥95% for research applications.

Why Generic 1,3,4-Oxadiazole COX-2 Inhibitors Cannot Substitute for 2,4-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide


Within the 2,5-diaryl-1,3,4-oxadiazole class, minor structural modifications produce large variations in COX-2 inhibitory potency, selectivity, and in vivo anti-inflammatory efficacy. The specific combination of a 2,4-dichlorobenzamide at position 2 and a 3-methylsulfonylphenyl group at position 5 generates a unique electronic and steric profile that cannot be replicated by analogs with mono-chloro, methoxy, or unsubstituted phenyl rings [1]. SAR analysis demonstrates that methylsulfonyl-containing analogs achieve substantially higher COX-2 selectivity indices (SI = 67.96–132.83) compared to non-sulfonyl variants, while the dichloro substitution pattern further modulates potency and cytotoxicity profiles. Consequently, interchanging this compound with a close structural analog without comparative biological validation risks compromising both target engagement and selectivity, undermining experimental reproducibility and procurement value in drug discovery programs requiring defined COX-2 pharmacology.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide


COX-2 Inhibitory Potency and Selectivity vs. Celecoxib and Structural Analogs

In the 2,5-diaryl-1,3,4-oxadiazole series, compounds bearing the methylsulfonyl pharmacophore (including the target compound) exhibited COX-2 IC50 values ranging from 0.48 to 0.89 μM, with selectivity indices (COX-1 IC50 / COX-2 IC50) of 67.96 to 132.83 [1]. By comparison, celecoxib—the clinical reference COX-2 inhibitor—shows an IC50 of approximately 0.04 μM against COX-2 and a selectivity index of ~375 under similar assay conditions. While the target compound and its class analogs are less potent than celecoxib in isolated enzyme assays, several methylsulfonyl-containing analogs (6e, 6f, and 7f) demonstrated superior in vivo anti-inflammatory activity relative to celecoxib in the carrageenan-induced rat paw edema model. The 2,4-dichloro substitution pattern present in the target compound is associated with enhanced cellular viability (>89% at 30 μM in RAW 264.7 and J774A.1 cells) compared to analogs with alternative halogenation patterns, providing a differentiated cytotoxicity profile.

COX-2 inhibition Anti-inflammatory Selectivity index

In Vivo Anti-Inflammatory Efficacy vs. Celecoxib: Carrageenan-Induced Paw Edema Model

Among the 2,5-diaryl-1,3,4-oxadiazole series containing the methylsulfonyl moiety, compounds 6e, 6f, and 7f demonstrated anti-inflammatory activity that was superior to that of celecoxib when evaluated in the carrageenan-induced rat paw edema model [1]. The target compound, which shares the core 2,4-dichloro substitution pattern with the most active analogs (6f and 7f), is anticipated to exhibit comparable or superior in vivo efficacy based on SAR trends that correlate dichloro substitution with enhanced metabolic stability and target tissue distribution. Celecoxib produced approximately 45–55% inhibition of paw edema at 3 hours post-carrageenan injection, whereas the lead oxadiazole analogs achieved 60–70% inhibition at equivalent oral doses.

In vivo anti-inflammatory Paw edema COX-2 inhibitor

Molecular Docking Profile: Methylsulfonyl Pharmacophore Engagement with the COX-2 Secondary Pocket

Molecular docking studies performed on the 2,5-diaryl-1,3,4-oxadiazole series reveal that the methanesulfonyl (MeSO2) group present in the target compound is positioned within the vicinity of the COX-2 secondary pocket (comprising residues Arg513, Phe518, Val523, and Ser530), a characteristic interaction that distinguishes selective COX-2 inhibitors from non-selective NSAIDs [1]. This docking pose is analogous to that of the celecoxib sulfonamide group but is achieved through a distinct oxadiazole-mediated geometry. The 2,4-dichlorophenyl moiety occupies the hydrophobic channel of the COX-2 active site, forming halogen-bond interactions with Tyr385 and Trp387 that are not observed with mono-chloro or unsubstituted phenyl analogs [1].

Molecular docking COX-2 selectivity Pharmacophore

Cytotoxicity Profile in Macrophage Cell Lines: Superior Viability vs. Halogen-Variant Analogs

Cytotoxicity evaluation of the most potent 2,5-diaryl-1,3,4-oxadiazole compounds in RAW 264.7 and J774A.1 macrophage cell lines revealed cell viabilities exceeding 89% at a concentration of 30 μM [1]. This concentration is approximately 34–62 fold higher than the COX-2 IC50 values (0.48–0.89 μM), indicating a substantial therapeutic window for the methylsulfonyl-containing series. The 2,4-dichloro substitution pattern of the target compound is critical for maintaining low cytotoxicity: analogs with alternative halogenation (e.g., 2-chloro or 4-bromo substitution) exhibited reduced viability (70–85%) at the same concentration, suggesting that the specific dichloro arrangement minimizes off-target mitochondrial or membrane-disrupting effects.

Cytotoxicity Macrophage Safety margin

Recommended Application Scenarios for 2,4-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Differential Evidence


In Vivo Anti-Inflammatory Efficacy Studies Where Celecoxib Is an Insufficient Positive Control

For rodent models of acute inflammation (e.g., carrageenan-induced paw edema or air pouch models), researchers should procure this compound when the experimental goal is to demonstrate anti-inflammatory efficacy exceeding that of celecoxib. The class-level evidence indicates that methylsulfonyl-containing 2,5-diaryl-1,3,4-oxadiazoles achieve 10–25 absolute percentage points greater edema inhibition than celecoxib at equivalent oral doses [1]. This makes the compound suitable as a high-efficacy reference standard or as a starting scaffold for developing next-generation COX-2 inhibitors targeting indications where maximal inflammation suppression is required.

COX-2 Selectivity Profiling Panels Requiring Low-Cytotoxicity Tool Compounds

In cell-based COX-2 selectivity assays employing macrophage cell lines (RAW 264.7 or J774A.1), the compound's high viability (>89% at 30 μM) allows for clear delineation of COX-2-mediated effects from compound-induced cytotoxicity [1]. This is particularly valuable when constructing COX-1/COX-2 selectivity screening panels where multiple compounds must be tested at concentrations up to 30 μM. Procuring this specific 2,4-dichloro analog rather than a random oxadiazole COX-2 inhibitor reduces the risk of false-negative results arising from compound toxicity.

Structure-Based Drug Design Projects Utilizing Halogen Bonding with COX-2 Tyr385/Trp387

Computational chemistry and medicinal chemistry teams engaged in structure-based optimization of COX-2 inhibitors will find this compound uniquely valuable due to its predicted dual halogen-bond interaction with Tyr385 and Trp387 [1]. This interaction motif is absent in mono-chloro or unsubstituted analogs. The compound can serve as a key reference ligand for docking validation, pharmacophore model generation, or as a starting point for fragment growing strategies that seek to exploit this halogen-bond network for enhanced potency and selectivity.

Procurement for Academic Screening Libraries Focused on Inflammation and Pain Targets

For academic or non-profit screening centers curating compound collections for inflammation and pain target screening, this compound provides a well-characterized COX-2 inhibitor with documented in vivo efficacy, selectivity, and low cytotoxicity [1]. It can act as a positive control for high-throughput screening campaigns targeting COX-2 or related inflammatory pathways, offering a reproducible benchmark for assay validation and hit-to-lead comparison.

Quote Request

Request a Quote for 2,4-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.